molecular formula C11H14O3 B3272180 Ethyl 2-(4-hydroxyphenyl)propanoate CAS No. 56355-15-8

Ethyl 2-(4-hydroxyphenyl)propanoate

Cat. No.: B3272180
CAS No.: 56355-15-8
M. Wt: 194.23 g/mol
InChI Key: MCTRPSAWYSXUSZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxyphenyl)propanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents This compound, specifically, is derived from the esterification of 4-hydroxyphenylpropanoic acid with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-hydroxyphenyl)propanoate can be synthesized through the esterification of 4-hydroxyphenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenylacetone or 4-hydroxybenzaldehyde.

    Reduction: Formation of 2-(4-hydroxyphenyl)propanol.

    Substitution: Formation of various substituted phenylpropanoates.

Scientific Research Applications

Ethyl 2-(4-hydroxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the production of fragrances, flavoring agents, and biodegradable polymers.

Mechanism of Action

The mechanism of action of ethyl 2-(4-hydroxyphenyl)propanoate involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may exert biological effects.

Comparison with Similar Compounds

Ethyl 2-(4-hydroxyphenyl)propanoate can be compared with other similar esters, such as:

    Ethyl 3-(4-hydroxyphenyl)propanoate: Similar structure but with a different position of the hydroxyl group.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(4-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of a hydroxyl group.

These compounds share similar chemical properties but may differ in their reactivity and applications due to the variations in their functional groups.

Properties

IUPAC Name

ethyl 2-(4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-8,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTRPSAWYSXUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl 2-(4-(methoxymethoxy)phenyl)propanoate (485 mg, 2.04 mmol) in methylene chloride (10 mL) was added trifluoroacetic acid (5 mL) at 0° C. The mixture was stirred for 40 minutes at 0° C. and then slowly added solid sodium bicarbonate (7.14 g) and water (100 mL) at 0° C. The mixture was extracted with methylene chloride. The organic layer was dried with MgSO4. The organic layer was filtered and the filtrate was concentrated in vacuo. The residue was purified by column chromatography eluting with n-Hexane/EtOAc=4/1.
Name
Ethyl 2-(4-(methoxymethoxy)phenyl)propanoate
Quantity
485 mg
Type
reactant
Reaction Step One
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5 mL
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10 mL
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solvent
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7.14 g
Type
reactant
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Name
Quantity
100 mL
Type
reactant
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Synthesis routes and methods II

Procedure details

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CCOC(=O)C(C)c1ccc(OCOC)cc1
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Synthesis routes and methods III

Procedure details

To a mixture of 13.0 g (78.2 mmol) of 2-(4-hydroxyphenyl)propionic acid in 250 ml EtOH 5.82 ml (78.2 mmol) thionyl chloride are added slowly at 0° C. The reaction mixture is stirred at 70° C. for 2 h. After cooling to r.t. the solvent is removed in vacuo. The residue is mixed with toluene and the solvent is removed again.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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